molecular formula C28H25FN4O3 B2493413 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1185030-16-3

2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2493413
CAS RN: 1185030-16-3
M. Wt: 484.531
InChI Key: KPWCNZUOPFPKHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include the formation of the pyrimido[5,4-b]indol core, introduction of the fluoro and methoxy groups, and final attachment of the acetamide moiety. For example, Ivashchenko et al. (2019) detailed the synthesis of a similar compound, where the electronic and spatial structure was also analyzed through theoretical and experimental methods, indicating a complex synthetic route (Ivashchenko et al., 2019).

Molecular Structure Analysis

The crystal structure of such compounds can be determined using single-crystal X-ray analysis. Ivashchenko et al. (2019) found their compound to crystallize in a monoclinic P21/n space group, highlighting the intricate molecular geometry that can be expected from 2-(8-Fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide as well (Ivashchenko et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

The compound "2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide" has been a subject of interest due to its structural uniqueness and potential biological activities. A related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized and its structure was studied theoretically and experimentally, revealing its monoclinic P21/n space group and significant molecular interactions within its crystal structure. This compound showed nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, marking its potential as a new inhibitor for hepatitis B (Ivashchenko et al., 2019).

Potential Analgesic Applications

A series of (indol-3-yl)alkylamides, which share structural similarities with the specified compound, were synthesized and evaluated for analgesic activity. Notably, two compounds in this series exhibited potent analgesic properties, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, highlighting the potential of this chemical framework in developing new analgesic agents (Fouchard et al., 2001).

Antiallergic Properties

Furthermore, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, structurally related to the compound , were synthesized in search of novel antiallergic compounds. Among these, an amide was identified as significantly potent against ovalbumin-induced histamine release, indicating its efficacy as an antiallergic agent. This compound also showed inhibitory activity in IL-4 and IL-5 production tests and proved effective in vivo in antiallergic activity evaluation (Menciu et al., 1999).

Antimicrobial Potential

Similarly, derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide were synthesized and showed promising antibacterial and antifungal activities, demonstrating the antimicrobial potential of this chemical structure (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3/c1-18-3-5-19(6-4-18)14-30-25(34)16-33-24-12-9-21(29)13-23(24)26-27(33)28(35)32(17-31-26)15-20-7-10-22(36-2)11-8-20/h3-13,17H,14-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCNZUOPFPKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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